

Analytical Methods for the Identification and Quantification of Methylophiopogonanone B

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Compound of Interest

Compound Name: *Methylophiopogonanone B*

Cat. No.: *B579886*

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Introduction

Methylophiopogonanone B (MOB) is a homoisoflavonoid predominantly found in the tuberous roots of *Ophiopogon japonicus*, a plant widely used in traditional medicine. MOB has garnered significant scientific interest due to its diverse pharmacological activities, including its role in regulating cellular processes and potential therapeutic applications. Accurate and reliable analytical methods are paramount for the qualitative and quantitative assessment of MOB in various matrices, including plant extracts and biological samples. This document provides detailed application notes and protocols for the identification and quantification of **Methylophiopogonanone B**.

I. Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

This section outlines a validated method for the simultaneous quantification of **Methylophiopogonanone B** and other related compounds in plant extracts using HPLC coupled with Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD).

A. Experimental Protocol: HPLC-DAD-ELSD for Quantification of Methylophiopogonanone B

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, DAD, and ELSD.
- Column: A C18 reversed-phase column is suitable for the separation.
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) is effective.
- Detection:
 - DAD: Set at 296 nm for the detection of homoisoflavonoids.[\[1\]](#)[\[2\]](#)
 - ELSD: Parameters such as drift tube temperature, atomizer temperature, and nitrogen gas pressure should be optimized for sensitivity.[\[1\]](#)[\[2\]](#)
- Column Temperature: Maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.
- Flow Rate: A flow rate of 1.0 mL/min is commonly used.
- Injection Volume: Typically 10-20 µL.

2. Sample Preparation: Ionic Liquid-Based Ultrasonic-Assisted Extraction (IL-UAE) from *Ophiopogon japonicus*

This protocol describes an efficient and green extraction method for MOB from its primary plant source.[\[1\]](#)[\[2\]](#)

- Reagents and Materials:
 - Dried and powdered tuber roots of *Ophiopogon japonicus*.
 - Ionic Liquid: 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([Bmim]CF₃SO₃).
 - Deionized water.
 - Ultrasonic bath.
- Procedure:

- Prepare a 1 mol/L aqueous solution of [Bmim]CF₃SO₃.[\[1\]](#)[\[2\]](#)
- Accurately weigh a sample of the powdered plant material.
- Add the ionic liquid solution to the plant material at a liquid-to-solid ratio of 40 mL/g.[\[1\]](#)[\[2\]](#)
- Place the mixture in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature.[\[1\]](#)[\[2\]](#)
- After extraction, centrifuge the mixture to separate the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

3. Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below.

B. Data Presentation: Method Validation Parameters

Parameter	Specification	Typical Value/Result
Linearity (r^2)	Correlation coefficient should be >0.995	>0.998
Precision (%RSD)	Intraday and interday precision should be $<2\%$	$<1.5\%$
Accuracy (% Recovery)	95-105%	98.2 - 102.5%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1	Analyte dependent
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1	Analyte dependent
Specificity	No interference from blank matrix at the retention time of the analyte	Peak purity >0.99
Robustness	Insensitive to small, deliberate variations in method parameters	%RSD $<2\%$ for minor changes in mobile phase composition and flow rate

Note: The specific values for LOD and LOQ are dependent on the sensitivity of the instrumentation used.

II. Identification and Structural Elucidation

This section covers the primary techniques used for the structural identification of **Methylophiopogonanone B**.

A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective detection and identification of MOB, particularly in complex matrices.

1. Experimental Protocol: LC-MS/MS for Identification

- **LC System:** A high-resolution LC system (e.g., UPLC) is coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is typically used.
- **Mass Analysis:**
 - **Full Scan MS:** To determine the parent ion mass of MOB (C₁₉H₂₀O₅, Exact Mass: 328.13).
 - **Product Ion Scan (MS/MS):** To obtain the fragmentation pattern of the parent ion. The characteristic precursor-to-product ion transition for MOB is m/z 329.2 → 121.1.[3]
- **Chromatographic Conditions:** Similar to the HPLC-UV method, a C18 column with a gradient of acetonitrile and water with 0.1% formic acid is suitable.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules like MOB. While detailed assigned spectra for **Methylophiopogonanone B** are not readily available in the searched literature, a general protocol for its analysis is provided.

1. Experimental Protocol: NMR Analysis

- Sample Preparation: A purified and isolated sample of MOB is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- NMR Experiments:
 - 1D NMR:
 - ¹H NMR to determine the proton environment.
 - ¹³C NMR to determine the carbon skeleton.
 - 2D NMR:
 - COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations.
 - HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) to determine the spatial proximity of protons.

III. Biological Signaling Pathway and Experimental Workflow

Methylophiopogonanone B has been shown to exert its biological effects through the modulation of specific signaling pathways.

A. Rho GTPase Signaling Pathway

MOB has been reported to promote the activation of Rho GTPases, which are key regulators of the actin cytoskeleton, cell migration, and other cellular processes.[4]

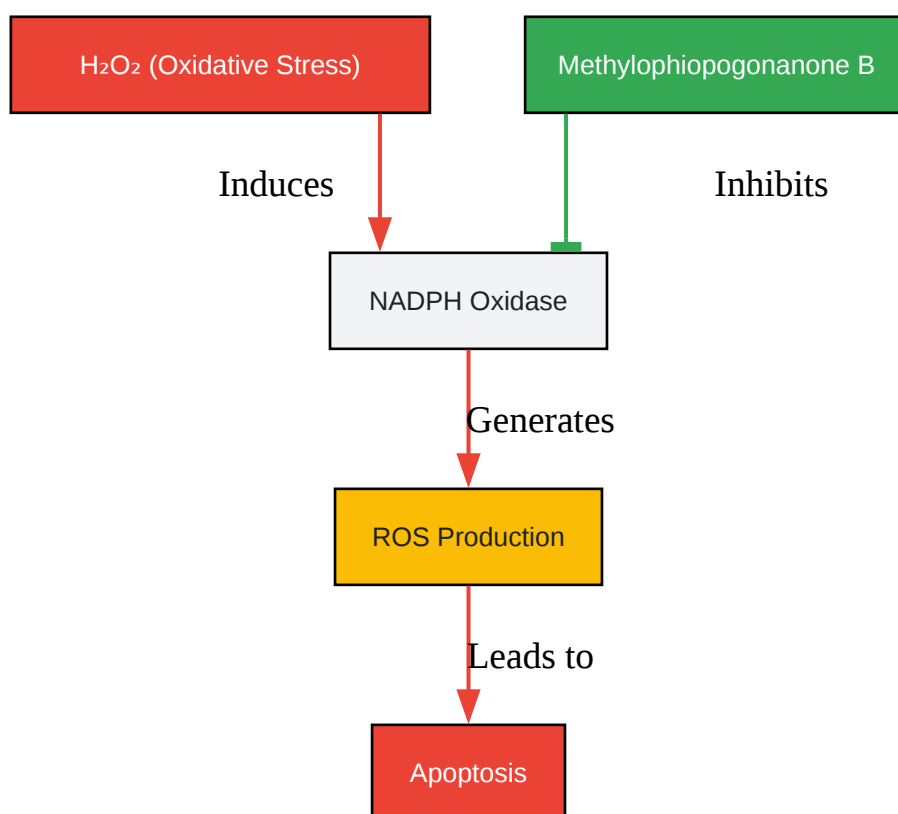


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Caption: Rho GTPase activation by **Methylophiopogonanone B**.

B. Protective Effect via NADPH Oxidase Pathway

MOB has been demonstrated to protect cells from hydrogen peroxide (H₂O₂)-induced apoptosis by modulating the NADPH oxidase pathway.[4]

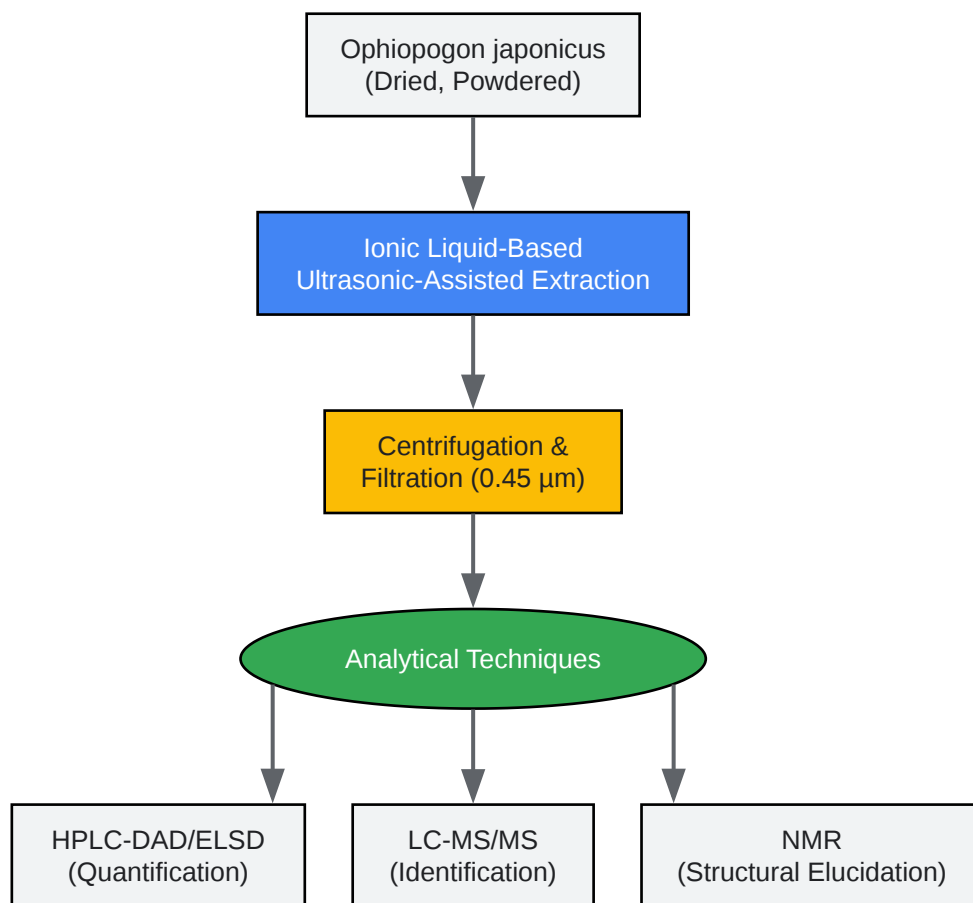


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Caption: Inhibition of H₂O₂-induced apoptosis by MOB.

C. Experimental Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis of **Methylophiopogonanone B** from a plant source.



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